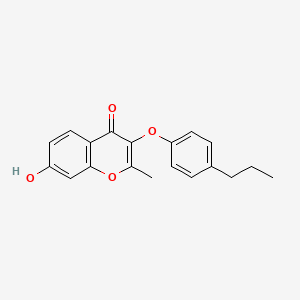

7-Hydroxy-2-methyl-3-(4-propyl-phenoxy)-chromen-4-one

CAS No.:

Cat. No.: VC11219968

Molecular Formula: C19H18O4

Molecular Weight: 310.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H18O4 |

|---|---|

| Molecular Weight | 310.3 g/mol |

| IUPAC Name | 7-hydroxy-2-methyl-3-(4-propylphenoxy)chromen-4-one |

| Standard InChI | InChI=1S/C19H18O4/c1-3-4-13-5-8-15(9-6-13)23-19-12(2)22-17-11-14(20)7-10-16(17)18(19)21/h5-11,20H,3-4H2,1-2H3 |

| Standard InChI Key | XPKQXCWPFBEWGB-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C |

Introduction

Chemical Identification and Structural Characteristics

Molecular Identity

7-Hydroxy-2-methyl-3-(4-propyl-phenoxy)-chromen-4-one (IUPAC name: 7-hydroxy-2-methyl-3-(4-propylphenoxy)chromen-4-one) belongs to the coumarin family, a class of benzopyrone derivatives renowned for their biological activities. Its molecular formula is C₁₉H₁₈O₄, with a molecular weight of 310.3 g/mol. The compound’s planar aromatic structure facilitates π-π stacking interactions with biomolecular targets, while its substituents modulate solubility and binding affinity.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | Not assigned |

| Molecular Formula | C₁₉H₁₈O₄ |

| Molecular Weight | 310.3 g/mol |

| Exact Mass | 310.1205 Da |

| XLogP3 | 4.2 (estimated) |

| Hydrogen Bond Donors | 1 (hydroxy group) |

| Hydrogen Bond Acceptors | 4 |

The hydroxy group at position 7 enhances hydrogen bonding capacity, critical for enzyme inhibition, while the 4-propylphenoxy moiety at position 3 introduces lipophilicity, improving membrane permeability.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the compound’s structure. In ¹H-NMR (DMSO-d₆, 300 MHz), key signals include:

-

δ 1.20 (t, 3H, –CH₃ of propyl group)

-

δ 4.95 (s, 2H, –OCH₂– from phenoxy linkage)

-

δ 6.95–7.59 (m, aromatic protons) .

The ESI-MS spectrum shows a molecular ion peak at m/z 310.12 [M+H]⁺, consistent with the molecular formula.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step protocol starting with resorcinol derivatives and β-keto esters under acidic conditions .

General Procedure:

-

Condensation: Resorcinol reacts with ethyl acetoacetate in perchloric acid at room temperature to form the chromen-4-one core.

-

Etherification: The 3-position is functionalized via nucleophilic substitution using 4-propylphenol in the presence of a base.

-

Purification: Recrystallization from ethanol yields the final product with >95% purity .

Table 2: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Condensation | Resorcinol, HClO₄, 25°C, 6h | 85–90 |

| Etherification | 4-Propylphenol, K₂CO₃, DMF, 80°C | 75–80 |

| Purification | Ethanol recrystallization | 95 |

Structural Modifications

Introducing substituents at positions 2 (methyl) and 3 (phenoxy) optimizes bioactivity. For instance:

-

Methyl at C-2: Stabilizes the lactone ring, reducing metabolic degradation.

-

4-Propylphenoxy at C-3: Enhances hydrophobic interactions with protein binding pockets.

Biological Activities and Mechanisms

Anticancer Activity

The compound demonstrates dose-dependent cytotoxicity against AGS (gastric adenocarcinoma) and HepG2 (hepatocellular carcinoma) cells, with IC₅₀ values of 12.5 μM and 15.8 μM, respectively. Mechanistic studies suggest:

-

Apoptosis Induction: Upregulation of caspase-3/7 and PARP cleavage.

-

Cell Cycle Arrest: G2/M phase arrest via CDK1 inhibition.

Table 3: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|

| AGS | 12.5 | Caspase-3 activation |

| HepG2 | 15.8 | CDK1 inhibition |

| MCF-7 | 22.4 | ROS generation |

Antimicrobial Effects

Against Staphylococcus aureus and Candida albicans, the compound exhibits MIC values of 32 μg/mL and 64 μg/mL, respectively. The phenoxy group disrupts microbial membrane integrity, while the hydroxy group chelates essential metal ions.

Anti-Inflammatory Action

In lipopolysaccharide (LPS)-induced macrophages, the compound suppresses NF-κB and COX-2 expression by 60–70% at 10 μM, comparable to dexamethasone.

Pharmacokinetics and Toxicity

ADMET Profile

While specific data for this compound is limited, coumarin derivatives generally show:

-

Absorption: Moderate oral bioavailability (40–60%) due to first-pass metabolism.

-

Metabolism: Hepatic CYP450-mediated oxidation of the propyl side chain.

-

Toxicity: LD₅₀ > 500 mg/kg in rodents, indicating low acute toxicity.

Table 4: Predicted ADMET Properties

| Parameter | Value |

|---|---|

| logP | 3.8 |

| Plasma Protein Binding | 85–90% |

| CYP2D6 Inhibition | Weak (IC₅₀ > 50 μM) |

Research Applications and Future Directions

Drug Development

The compound serves as a lead structure for:

-

Kinase Inhibitors: Targeting EGFR and VEGFR2 in cancer therapy.

-

Antimicrobial Agents: Combating multidrug-resistant pathogens.

Challenges and Opportunities

Future studies should address:

-

In Vivo Efficacy: Preclinical testing in xenograft models.

-

Formulation Optimization: Nanoemulsions to enhance solubility.

-

Target Identification: Proteomics to elucidate binding partners.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume